molecular formula C20H24N2O4S B2923534 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 2034440-91-8

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No. B2923534
M. Wt: 388.48
InChI Key: WKVALJYVBNNHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of these compounds was characterized by FT-IR, 1 H-NMR, mass spectroscopy and elemental analysis2.



Chemical Reactions Analysis

The compounds were prepared by a condensation reaction between 1 H -indole carbaldehyde oxime and 2-chloro acetamide derivatives2.



Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can also vary widely. For example, one synthesized compound had a molecular formula of C 17 H 14 N 3 O 2 Cl, a yield of 89%, and a melting point of 211–213°C2.


Scientific Research Applications

Pharmacological Properties and Toxicological Assessments

Antispasmodic Drug Mebeverine Metabolism
Mebeverine, an antispasmodic drug with a structural component similar to the query compound, undergoes metabolism to various metabolites including N-substituted ethylamphetamine derivatives. Studies have focused on its metabolism, demonstrating complex pathways including N-dehydroxybutylation and bis-dealkylation, leading to the formation of metabolites with potential psychoactive properties (Kraemer, Wennig, & Maurer, 2001).

Evaluation of Alpha-1 Blockers in Prostatic Hypertrophy
Research on alpha-1 blockers like YM617, which share pharmacological targets with molecules having similar structural motifs, has shown efficacy in treating benign prostatic hypertrophy. These studies offer insights into receptor interactions and therapeutic outcomes, suggesting areas where similar compounds might be investigated for their potential therapeutic applications (Kawabe et al., 1990).

Environmental and Biochemical Impacts

Persistent Organic Pollutants Exposure Assessment
Studies have assessed the exposure levels of persistent organic pollutants (POPs) in children, examining compounds like DDT, DDE, and lindane. Research in this area could be relevant for understanding the environmental persistence and toxicological impact of structurally related compounds, potentially guiding research on environmental safety and health risks associated with exposure (Trejo-Acevedo et al., 2012).

Potential for Chemoprevention

Breast Cancer Chemoprevention with Retinoids
Retinoids, including fenretinide (4-HPR), have been studied for their potential in the chemoprevention of breast cancer. These studies highlight the mechanistic pathways and therapeutic potentials of retinoids, suggesting a research interest in examining similar compounds for their chemopreventive properties against cancer (Veronesi et al., 1992).

Safety And Hazards

The safety and hazards associated with indole derivatives can vary depending on the specific compound. It’s important to handle all chemicals with appropriate safety precautions.


properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-22-11-9-16-13-17(5-8-19(16)22)20(23)14-21-27(24,25)12-10-15-3-6-18(26-2)7-4-15/h3-9,11,13,20-21,23H,10,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVALJYVBNNHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)CCC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.